

## PD173955 chemical structure and properties

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Compound of Interest

Compound Name: PD173955

Cat. No.: B1684432

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# **In-Depth Technical Guide: PD173955**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**PD173955** is a potent, orally active, small-molecule inhibitor of several critical tyrosine kinases, most notably Bcr-Abl, Src family kinases, and the c-Kit receptor. Its ability to target key drivers of oncogenesis has made it a significant compound in cancer research, particularly in the context of Chronic Myeloid Leukemia (CML) and other malignancies. This document provides a comprehensive technical overview of **PD173955**, detailing its chemical structure, physicochemical properties, mechanism of action, effects on signaling pathways, and relevant experimental protocols. All quantitative data is presented in structured tables for clarity, and key cellular processes are visualized through detailed diagrams.

## **Chemical Structure and Properties**

**PD173955**, a member of the pyrido[2,3-d]pyrimidine class of compounds, possesses a distinct chemical architecture that underpins its potent inhibitory activity.

#### **Chemical Structure:**

IUPAC Name: 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one[1]

 $SMILES: CN1C2=NC(=NC=C2C=C(C1=0)C3=C(C=CC=C3CI)CI)NC4=CC(=CC=C4)SC[\underline{1}]$ 



#### Chemical and Physical Properties

A summary of the key chemical and physical properties of **PD173955** is provided in the table below.

Property	Value	Source
Molecular Formula	C21H16Cl2N4OS	[1]
Molecular Weight	443.35 g/mol	[2]
Appearance	White to yellow solid [2]	
Solubility	Soluble in DMSO (12 mg/mL with sonication); Insoluble in water and ethanol	[3][4]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3]

### **Mechanism of Action and Signaling Pathways**

**PD173955** exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of several key oncoproteins. This action blocks downstream signaling pathways crucial for cell proliferation, survival, and migration.

Primary Targets and Inhibitory Activity:



Target Kinase	IC50	Cellular Effect	Source
Bcr-Abl	1-2 nM (in vitro kinase assay); 2-35 nM (cell- based assays)	Inhibition of CML cell growth, induction of G1 cell cycle arrest and apoptosis.	[4][5][6]
Src Family Kinases (Src, Yes)	~22 nM	Inhibition of mitotic progression.	[3][4]
c-Kit	~25 nM (autophosphorylation); 40 nM (cell proliferation)	Inhibition of stem cell factor (SCF)-dependent proliferation.	[4][5][6]
FGFRα	Less potent inhibition	[3][4]	

#### Signaling Pathways:

**PD173955**'s inhibitory action on its primary targets disrupts several oncogenic signaling cascades.

### **Bcr-Abl Signaling Pathway**

The fusion protein Bcr-Abl is the hallmark of Chronic Myeloid Leukemia. Its constitutive kinase activity drives uncontrolled cell proliferation and survival through the activation of multiple downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.

PD173955 directly inhibits the kinase activity of Bcr-Abl, thereby blocking these downstream signals and inducing apoptosis in Bcr-Abl positive cells.[5][6]



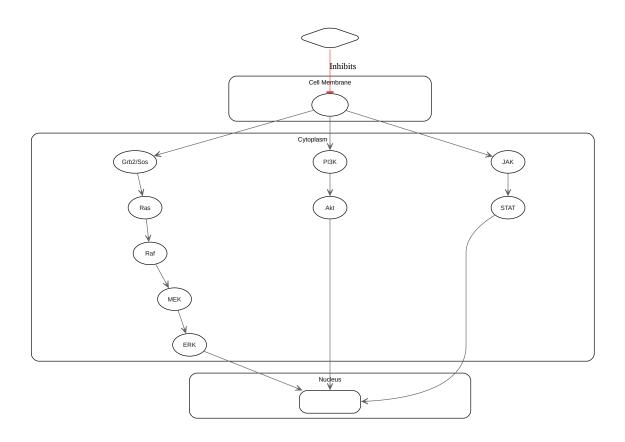


Figure 1: PD173955 Inhibition of the Bcr-Abl Signaling Pathway.

## **Src Family Kinase Signaling**

Src family kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and motility. Their aberrant activation is implicated in the progression of various cancers. **PD173955**'s inhibition of Src kinases contributes to its anti-proliferative and anti-mitotic effects.



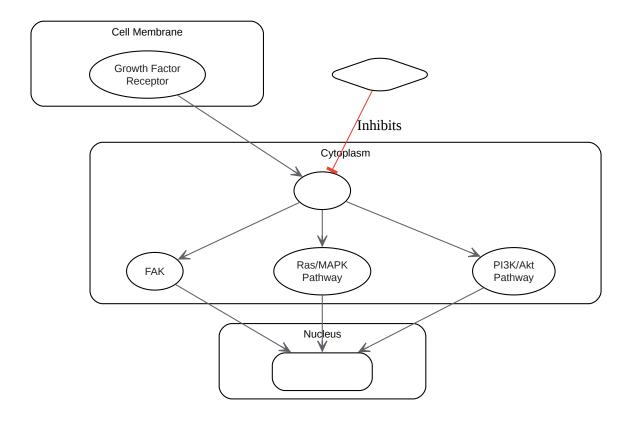


Figure 2: PD173955 Inhibition of the Src Signaling Pathway.

### **Experimental Protocols**

This section details the methodologies for key experiments used to characterize the activity of **PD173955**.

### In Vitro Bcr-Abl Kinase Assay

This assay measures the direct inhibitory effect of **PD173955** on the kinase activity of Bcr-Abl.

#### Methodology:

- Immunoprecipitation of Bcr-Abl:
  - Lyse K562 cells (a Bcr-Abl positive cell line) in a suitable lysis buffer.



- Immunoprecipitate the Bcr-Abl protein complex using an anti-Bcr antibody conjugated to protein A-Sepharose beads.[3][4]
- Wash the beads extensively to remove non-specific proteins.[3][4]
- Kinase Reaction:
  - Resuspend the beads in a kinase buffer containing 50 mM Tris (pH 8.0), 10 mM MgCl2, and 1 mM DTT.[3][4]
  - Add a peptide substrate for Abl kinase.
  - Initiate the kinase reaction by adding ATP (containing a radiolabeled y-32P-ATP tracer)
     and varying concentrations of PD173955 or a vehicle control (DMSO).[4]
  - o Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).[4]
- · Detection and Analysis:
  - Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[4]
  - Separate the proteins by SDS-PAGE.
  - Visualize the phosphorylated substrate by autoradiography.
  - Quantify the band intensities to determine the extent of kinase inhibition at different
     PD173955 concentrations and calculate the IC50 value.



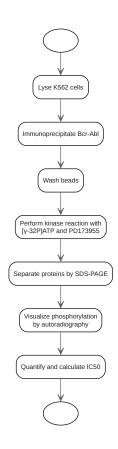


Figure 3: Workflow for In Vitro Bcr-Abl Kinase Assay.

# **Cell Viability Assay ([3H]Thymidine Incorporation)**

This assay assesses the effect of **PD173955** on cell proliferation by measuring the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

#### Methodology:

- Cell Culture and Treatment:
  - Seed Bcr-Abl positive cells (e.g., K562) in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well.[4]



- Treat the cells with various concentrations of PD173955 or a vehicle control (DMSO) for 48 hours.[4]
- Radiolabeling:
  - Add [3H]thymidine (1 μCi/well) to each well and incubate for an additional 18 hours.[4]
- Harvesting and Detection:
  - Harvest the cells onto a filter mat using a cell harvester.
  - Measure the incorporated radioactivity using a scintillation counter.
- Analysis:
  - Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

### **Cell Cycle Analysis by Flow Cytometry**

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with **PD173955**.

#### Methodology:

- Cell Treatment and Fixation:
  - Treat cells with PD173955 for the desired duration.
  - Harvest the cells and wash them with PBS.
  - Fix the cells in cold 70% ethanol and store at -20°C.[5]
- Staining:
  - Wash the fixed cells to remove the ethanol.
  - Treat the cells with RNase A to degrade RNA.[5]



- Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).[5]
- Flow Cytometry:
  - Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
- Data Analysis:
  - Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

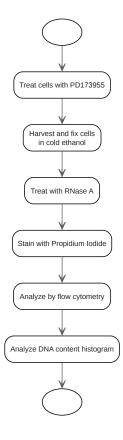


Figure 4: Workflow for Cell Cycle Analysis by Flow Cytometry.

### Conclusion



**PD173955** is a well-characterized and potent inhibitor of key oncogenic tyrosine kinases. Its multifaceted activity against Bcr-Abl, Src family kinases, and c-Kit underscores its potential as a valuable tool in cancer research and as a lead compound for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its clinical potential.

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### References

- 1. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
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